molecular formula C10H14ClN3O B7898043 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol

Cat. No.: B7898043
M. Wt: 227.69 g/mol
InChI Key: YPQOMZPPRLBPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol is a chemical compound that belongs to the class of pyrimidine derivatives It features a piperidine ring substituted with a hydroxyl group and a pyrimidine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methylpyrimidine with piperidin-3-ol under specific conditions. The reaction typically requires a solvent such as acetonitrile and may involve the use of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methylpyrimidine: A simpler derivative without the piperidine ring.

    Piperidin-3-ol: Lacks the pyrimidine ring and chlorine substitution.

    2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of the piperidine ring.

Uniqueness

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol is unique due to its combination of a piperidine ring with a hydroxyl group and a pyrimidine ring with chlorine and methyl substitutions.

Biological Activity

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a piperidine ring with a hydroxyl group and a substituted pyrimidine ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14ClN3O
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 60137217

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing several biochemical pathways. Specific studies have indicated its role in enzyme inhibition, particularly in relation to kinases involved in cancer progression.

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of specific enzymes. One study highlighted its ability to inhibit DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, indicating its potential as an antituberculosis agent .

Anticancer Activity

Recent research has shown that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. For instance, compounds structurally similar to this compound demonstrated selective cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.87 to 12.91 μM in MCF-7 and MDA-MB-231 cells . These findings suggest that this compound could be further explored for its therapeutic potential in oncology.

Study on Antituberculosis Activity

A study focused on DprE1 inhibitors reported that this compound showed promising results in inhibiting the growth of Mycobacterium tuberculosis in vitro. The compound's mechanism involved the disruption of cell wall synthesis, which is crucial for the survival of the bacterium .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Chloro-6-methylpyrimidine Lacks piperidine ringLimited activity
Piperidin-3-ol Lacks pyrimidine ringModerate activity
2-Amino-4-chloro-6-methylpyrimidine Contains amino group instead of piperidineAnticancer properties

Properties

IUPAC Name

1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-5-9(11)13-10(12-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQOMZPPRLBPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.